Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate
CAS No.:
Cat. No.: VC16239763
Molecular Formula: C14H14BrNO3S
Molecular Weight: 356.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14BrNO3S |
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Molecular Weight | 356.24 g/mol |
IUPAC Name | ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Standard InChI Key | YJFKIYRENJMNNP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate belongs to the thiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The substitution pattern critically influences its reactivity and biological interactions:
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2-Position: Bromine atom, enabling nucleophilic substitution reactions.
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4-Position: Benzyloxymethyl group (-CH₂OCH₂C₆H₅), enhancing lipophilicity and membrane permeability.
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5-Position: Ethyl ester (-COOEt), a common prodrug motif hydrolyzable to carboxylic acids in vivo.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₄BrNO₃S |
Molecular Weight | 356.24 g/mol |
IUPAC Name | Ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2 |
XLogP3 | 3.34 (predicted) |
Topological Polar Surface Area | 67.4 Ų |
The compound’s lipophilicity (LogP ≈ 3.34) suggests favorable membrane penetration, while its polar surface area (67.4 Ų) indicates moderate solubility in aqueous media.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from simpler thiazole precursors. While detailed protocols are proprietary, general steps include:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds.
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Bromination: Electrophilic substitution at the 2-position using brominating agents like N-bromosuccinimide (NBS).
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Benzyloxymethyl Introduction: Alkylation with benzyl chloromethyl ether under basic conditions.
A representative yield of 70–83% has been reported for analogous thiazole brominations , though solvent systems (e.g., acetonitrile/ethyl acetate) and catalysts (e.g., trimethylsilyl bromide) significantly impact efficiency .
Table 2: Comparative Synthesis Conditions for Brominated Thiazoles
Reaction Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, DMF, 0°C → rt | 83% |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 72.6% |
Esterification | Ethanol, H₂SO₄, reflux | 89% |
Biological Activity and Mechanistic Insights
Mechanism of Action
The compound’s efficacy likely stems from:
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Target Engagement: Interaction with cysteine proteases or tyrosine kinases via the electrophilic bromine atom.
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Prodrug Activation: Ester hydrolysis to the carboxylic acid, enhancing target affinity.
Applications in Drug Development
Medicinal Chemistry
This compound serves as a versatile intermediate:
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Antibiotic Pro-drugs: Ester hydrolysis yields carboxylic acids active against Gram-positive pathogens.
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Kinase Inhibitors: The bromine atom facilitates cross-coupling reactions to generate biaryl scaffolds targeting EGFR or VEGFR .
Agrochemical Uses
Thiazole derivatives are pivotal in pesticide design. The benzyloxymethyl group may improve foliar adhesion, while bromine enhances insecticidal activity.
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